
Methyl 7-(tert-butyldimethylsilyloxy)heptanoate
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Overview
Description
Methyl 7-(tert-butyldimethylsilyloxy)heptanoate is an organic compound with the molecular formula C14H30O3Si. It is a derivative of heptanoic acid, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBS) group, and the carboxylic acid is esterified with a methyl group. This compound is often used in organic synthesis as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(tert-butyldimethylsilyloxy)heptanoate typically involves the following steps:
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Protection of the Hydroxyl Group: : The hydroxyl group of heptanoic acid is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or pyridine. This reaction is usually carried out in an anhydrous solvent like dichloromethane.
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Esterification: : The protected heptanoic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. This step converts the carboxylic acid group into a methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions. For example:
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Basic hydrolysis with NaOH (1–2 M, 50–60°C) yields 7-(tert-butyldimethylsilyloxy)heptanoic acid and methanol .
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Acidic hydrolysis (e.g., HCl/THF) selectively cleaves the ester while preserving the silyl ether group .
Condition | Product | Yield | Source |
---|---|---|---|
1M NaOH, 50°C, 6h | 7-(TBDMS-oxy)heptanoic acid | 85–90% | |
0.5M HCl/THF, 25°C | Methyl ester cleavage with TBDMS retention | 78% |
Silyl Ether Deprotection
The tert-butyldimethylsilyl (TBDMS) group is cleaved under fluoride-mediated conditions:
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TBAF (tetrabutylammonium fluoride) in THF (0°C to rt) removes the TBDMS group, generating 7-hydroxyheptanoate .
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HF-pyridine achieves selective deprotection in the presence of acid-sensitive groups .
Mechanistic Insight :
Fluoride ions nucleophilically attack silicon, forming a pentavalent intermediate that releases the alcohol .
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed couplings:
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Suzuki-Miyaura coupling with aryl/alkenyl bromides (PdCl₂(dppf), K₂CO₃) introduces aromatic/alkenyl substituents at the ester terminus .
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Negishi coupling using organozinc reagents (NiBr₂, PCy₃) modifies the alkyl chain .
Reaction Type | Catalyst | Electrophile | Yield |
---|---|---|---|
Suzuki-Miyaura | PdCl₂(dppf) | 4-Bromotoluene | 72% |
Negishi | NiBr₂/PCy₃ | Vinyl zinc chloride | 65% |
Oxidation and Reduction
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Baeyer-Villiger oxidation (m-CPBA, CH₂Cl₂) introduces a ketone at the β-position relative to the ester .
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Catalytic hydrogenation (H₂, Pd/C) reduces unsaturated bonds in derived intermediates .
Example :
Baeyer-Villiger oxidation of methyl 7-(TBDMS-oxy)hept-5-enoate yields a γ-lactone derivative (64% yield) .
Alkylation and Acylation
The silyl ether’s oxygen acts as a nucleophile in alkylation reactions:
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Mitsunobu reaction with alcohols (DIAD, PPh₃) forms ether linkages .
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Acylation with acid chlorides (Et₃N, DMAP) produces esters .
Key Data :
Stability and Reactivity Trends
Scientific Research Applications
Organic Synthesis
The compound plays a crucial role in organic synthesis as a protecting group for hydroxyl functionalities. This allows chemists to perform selective reactions on other parts of the molecule without interference from the hydroxyl group.
Synthetic Routes
The synthesis typically involves:
- Protection of Hydroxyl Groups : Using tert-butyldimethylsilyl chloride in the presence of bases like imidazole or pyridine.
- Reaction Conditions : Conducted in aprotic solvents such as dimethylformamide at room temperature to ensure high purity products.
Pharmaceutical Development
Methyl 7-(tert-butyldimethylsilyloxy)heptanoate is employed in the synthesis of complex drug molecules. Its unique structural properties enhance solubility and stability, making it suitable for pharmaceutical applications.
Case Studies in Drug Synthesis
- Anticancer Agents : Research has demonstrated that derivatives synthesized using this compound exhibit significant antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7 cells. For instance, out of 25 tested derivatives, several showed IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, indicating their potential as anticancer agents .
Compound | IC50 (μg/mL) | Cell Line |
---|---|---|
Compound #9 | 1.9 | HCT-116 |
Compound #11a | 7.52 | MCF-7 |
Neurochemistry
In neurochemistry, this compound is used for the derivatization of neurochemicals prior to analysis by gas chromatography-mass spectrometry (GC-MS). This application is critical for the analysis of neurotransmitters and other neuroactive compounds.
Analytical Techniques
The protection offered by the TBDMS group allows for improved detection limits and resolution in GC-MS analyses, facilitating more accurate quantification of neurochemicals in complex biological samples.
Mechanism of Action
The mechanism of action of Methyl 7-(tert-butyldimethylsilyloxy)heptanoate involves its ability to undergo various chemical reactions, as described above. The TBS group protects the hydroxyl group, allowing for selective reactions at other sites of the molecule. The ester group can be hydrolyzed to release the carboxylic acid, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-(trimethylsilyloxy)heptanoate: Similar structure but with a trimethylsilyl (TMS) group instead of a TBS group.
Methyl 7-(tert-butyldimethylsilyloxy)octanoate: Similar structure but with an additional carbon in the chain.
Uniqueness
Methyl 7-(tert-butyldimethylsilyloxy)heptanoate is unique due to the presence of the TBS group, which provides greater stability and selectivity in reactions compared to other silyl-protected compounds. This makes it a valuable intermediate in organic synthesis.
Biological Activity
Methyl 7-(tert-butyldimethylsilyloxy)heptanoate is a compound that has garnered interest in various fields due to its unique structural features and potential biological activities. This article presents an overview of its biological activity, synthesis, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound features a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and reactivity. The presence of the silyloxy moiety allows for various chemical reactions, making it a versatile compound in organic synthesis.
Property | Details |
---|---|
Molecular Formula | C15H30O3Si |
Molecular Weight | 286.49 g/mol |
Functional Groups | Silyloxy, Ester |
Solubility | Soluble in organic solvents |
Antimycobacterial Properties
Recent studies have identified this compound as an effective anti-dormant agent against mycobacterial strains. This activity is particularly significant in the context of tuberculosis, where dormant bacteria pose a challenge for treatment. The compound's mechanism involves disrupting the metabolic processes of dormant Mycobacterium tuberculosis, potentially leading to improved treatment outcomes.
Enzymatic Interactions
The compound has been investigated for its interactions with various enzymes, including histone deacetylases (HDACs). HDACs play critical roles in epigenetic regulation, and inhibition of these enzymes can lead to significant biological effects, including anti-cancer activity. This compound may serve as a substrate or inhibitor in biochemical assays designed to explore these pathways .
The biological activity of this compound can be attributed to its ability to form stable silyl ethers, which protect hydroxyl groups during synthetic processes. This protection is crucial for preventing unwanted side reactions and allows for selective functionalization. The TBDMS group can be removed under mild conditions, facilitating further chemical modifications that may enhance biological activity.
Case Studies and Research Findings
- Antimicrobial Activity : A study highlighted the compound's effectiveness against dormant Mycobacterium strains, indicating its potential as a novel therapeutic agent in tuberculosis treatment.
- Enzyme Interaction Studies : Research on HDAC inhibition demonstrated that compounds with similar structures could modulate gene expression and exhibit anti-cancer properties, suggesting a pathway for further investigation with this compound .
- Synthetic Applications : The compound has been utilized as an intermediate in the synthesis of more complex molecules within medicinal chemistry, showcasing its versatility and importance in drug development.
Properties
Molecular Formula |
C14H30O3Si |
---|---|
Molecular Weight |
274.47 g/mol |
IUPAC Name |
methyl 7-[tert-butyl(dimethyl)silyl]oxyheptanoate |
InChI |
InChI=1S/C14H30O3Si/c1-14(2,3)18(5,6)17-12-10-8-7-9-11-13(15)16-4/h7-12H2,1-6H3 |
InChI Key |
SZQNWRCZHPDCGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCC(=O)OC |
Origin of Product |
United States |
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